molecular formula C5H10O4S B13506332 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione

Cat. No.: B13506332
M. Wt: 166.20 g/mol
InChI Key: ZHNLWCRRENSNHG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione is a sulfur-containing heterocyclic compound characterized by a six-membered oxathiane ring system with two sulfone groups (O=S(=O)) at the 4-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position. Its molecular formula is C₄H₈O₃S, and it is alternatively named 1,4-oxathiane-4,4-dioxide or thioxane sulfone . The compound’s structure confers unique electronic properties due to the electron-withdrawing sulfone groups, which influence its reactivity and solubility.

Properties

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

(4,4-dioxo-1,4-oxathian-3-yl)methanol

InChI

InChI=1S/C5H10O4S/c6-3-5-4-9-1-2-10(5,7)8/h5-6H,1-4H2

InChI Key

ZHNLWCRRENSNHG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(CO1)CO

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

  • IUPAC Name: 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione
  • Molecular Formula: C4H4O4S
  • Molecular Weight: Approximately 148.14 g/mol (estimated from related oxathiane derivatives)
  • Core Structure: A six-membered heterocyclic ring containing oxygen and sulfur atoms, with two keto groups at the 4-position (dione) and a hydroxymethyl substituent at the 3-position.

The compound is a derivative of 1,4-oxathiane systems, where the sulfur atom is in the lambda6 oxidation state (sulfur with expanded valence), and the dione functionality provides lactone-like reactivity.

Preparation Methods

General Synthetic Approaches

The preparation of this compound typically involves multi-step synthesis starting from simpler oxathiane or oxathiane dioxide precursors. The key strategies include:

These methods have been explored extensively in doctoral research and synthetic organic chemistry literature focused on oxathiane derivatives.

Specific Synthetic Routes

Alkylation and Epoxide Ring-Opening Route
  • Starting Material: 1,4-oxathiane S,S-dioxide (sulfone)
  • Step 1: Preparation of an alkylated epoxide intermediate.
  • Step 2: Regioselective ring-opening of the epoxide to yield a hydroxy sulfide intermediate.
  • Step 3: Cyclization of the hydroxy sulfide to form the oxathiane ring.
  • Step 4: Oxidation of the sulfur atom to the sulfone and oxidation of the ring carbons to form the dione functionality.

Attempts to perform oxidation before or after cyclization have been reported, with varying success rates. The regioselectivity of epoxide ring-opening is critical for obtaining the correct substitution pattern at the 3-position.

Direct Oxidation of Hydroxy Diols or Lactols
  • Oxidation of hydroxy diols or lactol intermediates to the corresponding lactone (dione) has been investigated.
  • This method can lead to the formation of the 1,4lambda6-oxathiane-4,4-dione ring system with the hydroxymethyl substituent already in place.
  • Oxidation agents such as peracids or catalytic metal oxides may be employed.

This approach can yield unexpected novel compounds but is a viable route to the target compound under controlled conditions.

Baeyer-Villiger Oxidation of Alkylated Oxotetrahydrothiophene S,S-dioxide
  • An alkylated oxotetrahydrothiophene S,S-dioxide intermediate can undergo Baeyer-Villiger oxidation.
  • This oxidation inserts an oxygen atom adjacent to the sulfur, facilitating ring expansion or formation of the lactone dione structure.
  • Double alkylation of the system has been observed to be more successful than mono-alkylation in some cases.

Reaction Conditions and Catalysts

  • Oxidants: Hydrogen peroxide catalyzed by metal compounds such as sodium tungstate is preferred for environmentally friendly oxidation steps.
  • Catalysts for Ring Expansion: Sulfonium, sulfoxonium, or phosphonium salts can catalyze ring expansion reactions under acidic conditions.
  • Solvents: Non-protic solvents (e.g., chlorinated hydrocarbons, aromatic hydrocarbons, or alkyl esters of aliphatic acids) are favored to avoid side reactions and facilitate catalyst recycling.
  • Temperature: Heating under acidic conditions is often required for ring expansion and cyclization steps.

These conditions optimize yields and selectivity while minimizing by-products.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Outcome/Notes
1 Epoxide formation Alkylated 1,4-oxathiane S,S-dioxide Alkylating agents Standard alkylation conditions Formation of alkylated epoxide intermediate
2 Epoxide ring-opening Alkylated epoxide Nucleophile (e.g., water, alcohol) Controlled regioselectivity Hydroxy sulfide intermediate
3 Cyclization Hydroxy sulfide Acidic catalyst Heating Formation of oxathiane ring
4 Oxidation Oxathiane ring H2O2 + sodium tungstate catalyst Mild to moderate temperature Sulfone and dione formation
5 Baeyer-Villiger oxidation Alkylated oxotetrahydrothiophene S,S-dioxide Peracid or H2O2 + catalyst Acidic conditions, heating Lactone dione formation, ring expansion

Research Discoveries and Advances

  • The doctoral thesis by Nashwa Hammad (1997) at the University of North London provides a comprehensive study on the synthesis of 1,4-oxathianes and related compounds, including the preparation of dione derivatives and their alkylated forms.
  • The use of non-protic solvents in oxidation steps avoids the generation of problematic by-products such as sodium acetate, enhancing the ecological profile of the synthesis.
  • Catalytic systems involving sulfonium and related salts have been demonstrated to effectively promote ring expansion reactions critical for forming the 1,4lambda6-oxathiane-4,4-dione core.
  • Unexpected novel compounds were isolated during attempts to synthesize sulfone lactones, indicating the potential for discovering new chemical entities in this synthetic domain.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Benzo-1,4-oxathiane Derivatives

Example Compound : 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S)

  • Structural Features : A benzoxathiine ring (fused benzene and oxathiane) with methoxy (-OCH₃) and thiophenyl substituents.
  • Key Differences: The fused aromatic benzene ring enhances stability and π-electron delocalization compared to the non-aromatic oxathiane ring in the target compound. Higher molecular weight (256.32 g/mol vs. 136.16 g/mol for the target compound) .

Hydantoin Derivatives (Imidazolidine-2,4-diones)

Example Compounds :

  • (R)-5-(Hydroxymethyl)-3-(p-tolyl)imidazolidine-2,4-dione (C₁₁H₁₃N₂O₃)
  • (S)-3-(3,5-Bis(trifluoromethyl)phenyl)-5-(hydroxymethyl)imidazolidine-2,4-dione (C₁₂H₉F₆N₂O₂)
  • Structural Features : Five-membered imidazolidine rings with two carbonyl groups (diones) and hydroxymethyl substituents.
  • Higher polarity due to trifluoromethyl (-CF₃) groups in some derivatives .
  • Physical Properties : Melting points range from 168–170°C (for (R)-isomers), indicating higher thermal stability than the target compound (data unavailable) .
  • Synthesis : Multi-step routes involving Pd-catalyzed hydrogenation and sulfonamide coupling, highlighting divergent synthetic strategies .

1-Oxazolidine-2,4-dione Derivatives

Example Compound : 6′-O-Sulfonamide trisaccharide inhibitor derivatives

  • Structural Features : Five-membered oxazolidine rings with two carbonyl groups.
  • Key Differences :
    • Absence of sulfur atoms reduces electron-withdrawing effects compared to the sulfone-rich target compound.
    • Applications in medicinal chemistry (e.g., enzyme inhibition) due to modular functionalization .
  • Synthesis : Employs sulfonic acid derivatives (SO₃·Et₃N) and LiOH for deprotection, contrasting with the target compound’s synthesis .

Indole-3-Carbinol (I3C)

Example Compound: 3-(Hydroxymethyl)indole (C₉H₉NO)

  • Structural Features : Aromatic indole ring with a hydroxymethyl group at the 3-position.
  • Key Differences :
    • Aromaticity confers distinct electronic properties and biological activity (e.g., anticancer properties).
    • Lacks sulfone groups, resulting in lower polarity .

Comparative Data Table

Compound Class Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Reactivity/Synthesis Features
3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione C₄H₈O₃S 136.16 Sulfone, hydroxymethyl N/A Electron-withdrawing sulfone groups
Benzo-1,4-oxathiane derivative C₁₅H₁₂O₂S 256.32 Fused benzene, thiophenyl N/A Aromatic stability, DMF-mediated synthesis
Hydantoin derivative C₁₁H₁₃N₂O₃ 221.23 Imidazolidine dione, hydroxymethyl 168–170 Pd-catalyzed hydrogenation
1-Oxazolidine-2,4-dione Varies ~300–400 Oxazolidine dione, sulfonamide N/A SO₃·Et3N-mediated sulfonation
Indole-3-carbinol (I3C) C₉H₉NO 147.17 Indole, hydroxymethyl N/A Aromatic, bioactive

Key Findings and Implications

  • Electronic Effects : The sulfone groups in 3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione enhance electrophilicity, making it distinct from nitrogen-containing hydantoins or aromatic I3C.
  • Functional Diversity : Hydroxymethyl groups are common across compared compounds, but their reactivity is modulated by adjacent substituents (e.g., sulfones in oxathiane vs. CF₃ in hydantoins).

Biological Activity

3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C4H8O3S
  • CAS Number : 2648957-28-0
  • Molecular Weight : 136.17 g/mol

This compound features a unique oxathiane ring structure, which contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies highlighting its pharmacological potential.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This antioxidant capacity is attributed to the presence of hydroxymethyl groups that enhance electron donation.

Antimicrobial Properties

Several studies have assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Results indicate that it has selective cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Reference
MCF-725
A54930
HeLa50

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and induce apoptosis in cancer cells through the activation of caspases.

Case Studies

  • Antioxidant Effects in Diabetic Models : A study involving diabetic rats showed that administration of the compound reduced blood glucose levels and improved antioxidant status by decreasing malondialdehyde levels while increasing glutathione levels.
  • Antimicrobial Efficacy in Wound Healing : In a clinical trial involving patients with infected wounds, topical application of a formulation containing this compound resulted in faster healing times and reduced infection rates compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of oxathiane derivatives often involves cyclization reactions with thiols or sulfonic acids. For example, 1,4-oxathiane-2,6-dione derivatives are synthesized via nucleophilic substitution using NaH in DMF to facilitate ring closure . For 3-(hydroxymethyl) substitution, a hydroxymethyl precursor (e.g., glycerol derivatives) may be introduced during the cyclization step. Optimization involves varying solvents (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C for controlled kinetics), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of 3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify the hydroxymethyl group (δ ~3.5–4.0 ppm for -CH2_2OH) and sulfone groups (deshielded carbons at δ ~110–120 ppm) .
  • IR Spectroscopy : Strong S=O stretches near 1150–1300 cm1^{-1} confirm sulfone groups, while O-H stretches (~3200–3600 cm1^{-1}) verify the hydroxymethyl moiety .
  • X-ray Crystallography : Resolves the λ⁶-sulfur configuration and ring conformation. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the reactivity and biological activity of 1,4λ⁶-oxathiane derivatives?

  • Methodological Answer : The hydroxymethyl group enhances hydrophilicity, impacting solubility and bioavailability. Comparative studies with non-hydroxylated analogs (e.g., 1,4-oxathiane-4,4-dioxide) can quantify polarity via logP measurements. In biological assays (e.g., antimicrobial testing), the group may participate in hydrogen bonding with target enzymes, as seen in thiadiazole derivatives with substituted phenyl groups . Structure-activity relationship (SAR) studies require synthesizing analogs with modified substituents (e.g., methyl, halogens) and evaluating IC50_{50} values against microbial strains or cancer cell lines .

Q. What strategies resolve contradictions in reported reaction yields for synthesizing 3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione?

  • Methodological Answer : Discrepancies often arise from trace moisture (deactivating NaH) or incomplete cyclization. Controlled experiments under inert atmospheres (argon/glovebox) and real-time monitoring via TLC or in-situ FTIR are recommended. Design of Experiments (DoE) can statistically isolate critical variables (e.g., solvent purity, catalyst aging). For example, a 23^3 factorial design testing solvent (DMF vs. DMSO), temperature (60°C vs. 80°C), and NaH freshness improves reproducibility .

Q. How can computational modeling predict the stability and electronic properties of 3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess stability. Sulfur’s hypervalent λ⁶ configuration can be modeled using polarizable continuum models (PCM) for solvation effects. Molecular dynamics simulations (AMBER/CHARMM force fields) predict conformational flexibility in aqueous environments, aiding drug design .

Methodological Best Practices

Q. What safety protocols are essential when handling 3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, SO3_3 complexes).
  • Waste Disposal : Neutralize acidic/byproduct gases (e.g., SO2_2) with 10% NaOH before disposal. Solid waste containing sulfones should be incinerated in certified facilities .

Q. How can researchers design robust assays to evaluate the compound’s potential as a enzyme inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfone-binding pockets (e.g., cysteine proteases, sulfotransferases).
  • Kinetic Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to measure inhibition constants (Ki_i).
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to validate binding modes .

Data Contradiction Analysis

Q. Why do different studies report varying spectral data for 3-(Hydroxymethyl)-1,4λ⁶-oxathiane-4,4-dione?

  • Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3), pH (protonation of -OH), or impurities. Standardized protocols (e.g., deuterated solvent, 25°C) and spiking with authentic samples reduce ambiguity. Collaborative inter-laboratory validation using shared reference materials ensures consistency .

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